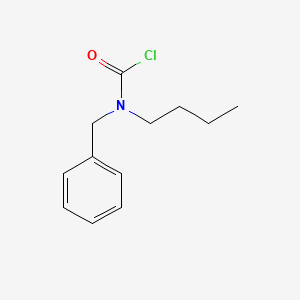

N-benzyl-N-(n-butyl)carbamyl chloride

Description

Properties

CAS No. |

55247-28-4 |

|---|---|

Molecular Formula |

C12H16ClNO |

Molecular Weight |

225.71 g/mol |

IUPAC Name |

N-benzyl-N-butylcarbamoyl chloride |

InChI |

InChI=1S/C12H16ClNO/c1-2-3-9-14(12(13)15)10-11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3 |

InChI Key |

IWFYZVFKBNNZHX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(CC1=CC=CC=C1)C(=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

n-Butyl Chloride (1-Chlorobutane)

Structural Differences :

- n-Butyl chloride (C₄H₉Cl) is a simple alkyl halide, lacking the carbamoyl group (Cl⁻ directly bonded to a primary carbon).

- N-Benzyl-N-(n-butyl)carbamyl chloride contains a carbonyl group bonded to a substituted amine (Cl⁻ attached to the carbonyl carbon).

Physical Properties :

N-Butyryl Chloride (Butanoyl Chloride, CAS 141-75-3)

Structural Differences :

- N-Butyryl chloride (C₄H₇ClO) is an acyl chloride (R-CO-Cl), whereas the target compound is a carbamyl chloride (R₂N-CO-Cl).

Reactivity Comparison :

Other Carbamyl Chlorides (e.g., N,N-Diethylcarbamyl Chloride)

- Reactivity : Electron-withdrawing groups (e.g., benzyl) increase electrophilicity at the carbonyl carbon, enhancing reactivity toward nucleophiles.

- Steric Effects : The n-butyl and benzyl groups in the target compound hinder nucleophilic attack compared to smaller substituents (e.g., N,N-dimethylcarbamyl chloride).

Key Research Findings and Trends

- Synthetic Utility : Carbamyl chlorides with bulky N-substituents are increasingly used in asymmetric synthesis to control stereoselectivity .

- Market Dynamics : While n-butyl chloride dominates industrial-scale applications, niche carbamyl chlorides like this compound are gaining traction in pharmaceutical R&D .

- Safety Considerations : Carbamyl chlorides generally pose higher toxicity risks (corrosivity, HCl release) compared to alkyl chlorides like n-butyl chloride .

Preparation Methods

Reaction Mechanism and Stoichiometry

The direct phosgenation of N-benzyl-N-(n-butyl)amine represents the most widely documented method. Phosgene (COCl₂) reacts with the secondary amine in a 1:1 molar ratio, forming the carbamoyl chloride and releasing hydrogen chloride (HCl) as a byproduct:

The reaction proceeds via nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of phosgene, followed by chloride displacement. Kinetic studies indicate that the reaction is highly exothermic, necessitating controlled addition rates and cooling to 0–10°C during initial stages.

Solvent and Base Selection

-

Solvents : Toluene and dimethylacetamide (DMAc) are preferred for their ability to dissolve both phosgene and the amine. Toluene offers advantages in post-reaction workup due to its immiscibility with aqueous phases.

-

Bases : Tributylamine or sodium hydride (NaH) neutralizes HCl, shifting equilibrium toward product formation. For instance, in the synthesis of analogous carbamoyl chlorides, NaH in DMAc increased yields by 15–20% compared to triethylamine.

Industrial-Scale Procedure (Adapted from US3501523A)

-

Phosgene Addition : A solution of phosgene (30 g, 0.3 mol) in toluene (500 mL) is cooled to 0–10°C.

-

Amine Introduction : N-Benzyl-N-(n-butyl)amine (0.3 mol) is added dropwise over 30 minutes under vigorous stirring.

-

Neutralization : Tributylamine (0.3 mol) is introduced to scavenge HCl, maintaining the temperature below 20°C.

-

Workup : The mixture is warmed to 25°C, filtered to remove ammonium salts, and concentrated under reduced pressure.

-

Purification : Distillation at 80–85°C (0.5 mmHg) yields the product as a colorless liquid (85–90% purity).

Alternative Chlorinating Agents

Triphosgene as a Safer Phosgene Substitute

Triphosgene (bis(trichloromethyl) carbonate) offers a safer alternative due to its solid state and lower volatility. The reaction requires a 0.33:1 molar ratio of triphosgene to amine:

In a representative protocol, N-benzyl-N-(n-butyl)amine reacts with triphosgene in dichloromethane at 25°C for 6 hours, achieving 78% yield after aqueous extraction.

Oxalyl Chloride-Mediated Synthesis

Oxalyl chloride (Cl₂C₂O₂) facilitates carbamoyl chloride formation under milder conditions. The reaction proceeds via intermediate formation of a mixed carbonate:

A 2021 study reported 72% yield using oxalyl chloride in tetrahydrofuran (THF) with catalytic dimethylformamide (DMF).

Synthesis via Intermediate Carbamates

Urea Derivative Chlorination

N-Benzyl-N-(n-butyl)urea can be converted to the target compound using thionyl chloride (SOCl₂):

This method, though less efficient (60–65% yield), avoids phosgene handling.

Critical Analysis of Methodologies

Yield and Purity Comparison

| Method | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Phosgene/Toluene | Toluene | 0–25 | 85–90 | 90–95 |

| Triphosgene/DCM | DCM | 25 | 78 | 88 |

| Oxalyl Chloride/THF | THF | 40 | 72 | 85 |

| Urea/SOCl₂ | Ether | Reflux | 60–65 | 75–80 |

Industrial Optimization Strategies

Q & A

Q. What are the optimal synthetic routes for preparing N-Benzyl-N-(n-butyl)carbamyl chloride with high purity and yield?

Methodological Answer: The synthesis typically involves reacting a carbamyl chloride precursor with n-butyl and benzyl amines under controlled conditions. A validated approach uses triphosgene as a chlorinating agent to convert carbamate intermediates into carbamyl chlorides. For example, refluxing N-benzyl-N-(n-butyl)carbamate with triphosgene in anhydrous dichloromethane, catalyzed by dimethylaminopyridine (DMAP), yields the target compound with 50–70% efficiency. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .

Q. How can researchers characterize the structural integrity of this compound?

Methodological Answer: Structural validation requires multi-technique analysis:

- NMR Spectroscopy : - and -NMR confirm the presence of benzyl aromatic protons (δ 7.2–7.4 ppm) and n-butyl chain signals (δ 0.9–1.6 ppm).

- IR Spectroscopy : Peaks at ~1750 cm (C=O stretch) and ~750 cm (C-Cl stretch) verify functional groups.

- High-Resolution Mass Spectrometry (HRMS) : Precise molecular ion matching ([M+H]) confirms the molecular formula .

Q. What stability considerations are critical for handling this compound in experimental workflows?

Methodological Answer: The compound is moisture-sensitive due to its reactive carbamyl chloride moiety. Store under inert gas (argon/nitrogen) at –20°C in amber glass vials. Stability tests under thermal stress (e.g., 40°C for 24 hours) and humidity (75% RH) using HPLC can quantify degradation products like hydrolyzed carbamates. Avoid prolonged exposure to protic solvents or bases .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the reactivity of this compound in nucleophilic acyl substitution?

Methodological Answer: The benzyl group’s electron-withdrawing nature enhances electrophilicity at the carbonyl carbon, accelerating reactions with amines or alcohols. In contrast, the n-butyl chain introduces steric hindrance, which can reduce reaction rates with bulky nucleophiles. Comparative kinetic studies using substituent-varied analogs (e.g., N-methyl vs. N-benzyl derivatives) and DFT calculations reveal activation energy differences. For instance, benzyl-substituted carbamyl chlorides react 2–3× faster with aniline than n-alkyl analogs .

Q. What experimental strategies resolve contradictions in spectroscopic data for carbamyl chloride derivatives?

Methodological Answer: Discrepancies in NMR or IR data often arise from solvent effects or tautomerism. For example:

- Dynamic NMR : Resolves rotational barriers in carbamyl chlorides by variable-temperature studies.

- Solvent Screening : Polar aprotic solvents (e.g., DMSO-d) stabilize specific conformers, clarifying split signals.

- X-ray Crystallography : Provides definitive structural assignments, resolving ambiguities from overlapping spectral peaks .

Q. How can researchers design in vivo studies to evaluate the bioactivity of this compound derivatives?

Methodological Answer: Derivatize the carbamyl chloride into prodrugs (e.g., carbamates) for improved bioavailability. For antitumor studies:

- Xenograft Models : Administer derivatives (10–50 mg/kg, IP) to tumor-bearing mice and monitor tumor volume via caliper measurements.

- Anti-Angiogenesis Assays : Use chick chorioallantoic membrane (CAM) models to quantify blood vessel inhibition.

- Metabolite Profiling : LC-MS/MS identifies active metabolites, correlating pharmacokinetics with efficacy .

Q. What mechanistic insights explain the lower efficiency of this compound in amination compared to benzyl chloride analogs?

Methodological Answer: The n-butyl group’s steric bulk impedes nucleophilic attack at the carbonyl carbon. Mechanistic studies using Hammett plots or kinetic isotope effects reveal that steric parameters (e.g., Taft’s ) correlate more strongly with reaction rates than electronic factors. Computational modeling (e.g., Gaussian) visualizes transition states, showing higher energy barriers for n-butyl-substituted derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.